molecular formula C5H4N2O2S B6279043 5-sulfanylpyrazine-2-carboxylic acid CAS No. 1339370-75-0

5-sulfanylpyrazine-2-carboxylic acid

Cat. No. B6279043
CAS RN: 1339370-75-0
M. Wt: 156.2
InChI Key:
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Description

5-Sulfanylpyrazine-2-carboxylic acid, also known as 5-sulfanyl-1H-pyrazine-2-carboxylic acid, is an important organic compound used in a variety of scientific and medical applications. This compound is a derivative of pyrazine, a heterocyclic aromatic compound containing two nitrogen atoms. 5-Sulfanylpyrazine-2-carboxylic acid is a white, crystalline solid with a molecular weight of 162.17 g/mol and a melting point of 200-202°C. It is insoluble in water but soluble in ethanol, acetone and other organic solvents.

Mechanism of Action

5-Sulfanylpyrazine-2-carboxylic acid is an organic compound that acts as an acid-catalyzed nucleophile in organic reactions. It is capable of forming a variety of adducts with other organic compounds, such as aldehydes and ketones. It is also capable of forming a variety of cyclic compounds, such as pyrazoles and imidazoles. Additionally, it is capable of forming a variety of heterocyclic compounds, such as triazoles and tetrazoles.
Biochemical and Physiological Effects
5-Sulfanylpyrazine-2-carboxylic acid has been studied for its biochemical and physiological effects. Studies have shown that it has antioxidant, anti-inflammatory, and anti-apoptotic properties. It has also been shown to have anticancer and anti-tumor properties. Additionally, it has been shown to have beneficial effects on the cardiovascular system and the nervous system.

Advantages and Limitations for Lab Experiments

5-Sulfanylpyrazine-2-carboxylic acid has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize in the laboratory, making it an ideal compound for use in organic synthesis. Additionally, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, it is also a relatively volatile compound, making it difficult to store and handle in the laboratory.

Future Directions

Given the potential benefits of 5-sulfanylpyrazine-2-carboxylic acid, there are a number of potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to explore its use as an antioxidant, anti-inflammatory, and anti-apoptotic agent. Additionally, research could be done to explore the potential applications of this compound in the synthesis of pharmaceuticals, pesticides, and dyes. Finally, further research could be done to explore the potential use of this compound in the synthesis of a variety of organic compounds, including amino acids, peptides, and proteins.

Synthesis Methods

5-Sulfanylpyrazine-2-carboxylic acid can be synthesized using a variety of methods. One of the most common methods involves the use of an amino acid, such as L-cysteine, and an acid, such as hydrochloric acid. The reaction between the two is catalyzed by a reagent, such as sodium hydroxide, and the resulting product is 5-sulfanylpyrazine-2-carboxylic acid. Another method involves the use of a coupling agent, such as 4-bromo-2-nitrophenol, and a base, such as potassium carbonate. The reaction between the two produces 5-sulfanylpyrazine-2-carboxylic acid as the product.

Scientific Research Applications

5-Sulfanylpyrazine-2-carboxylic acid has a number of scientific applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of a variety of organic compounds, including amino acids, peptides, and proteins. Additionally, it has been used in the synthesis of a variety of heterocyclic compounds, such as pyrazoles, triazoles, and imidazoles.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-sulfanylpyrazine-2-carboxylic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2,5-dichloropyrazine", "sodium sulfide", "sodium hydroxide", "carbon dioxide", "hydrochloric acid", "sodium bicarbonate", "sodium nitrite", "copper sulfate", "sodium chloride", "sodium carbonate", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Conversion of 2,5-dichloropyrazine to 2-chloro-5-nitropyrazine by reaction with sodium nitrite and hydrochloric acid.", "Step 2: Reduction of 2-chloro-5-nitropyrazine to 2-amino-5-chloropyrazine using sodium sulfide and sodium hydroxide.", "Step 3: Conversion of 2-amino-5-chloropyrazine to 5-chloropyrazine-2-carboxylic acid by reaction with carbon dioxide and copper sulfate.", "Step 4: Conversion of 5-chloropyrazine-2-carboxylic acid to 5-sulfanylpyrazine-2-carboxylic acid by reaction with sodium sulfide and sulfuric acid.", "Step 5: Purification of the product by recrystallization from ethanol and water." ] }

CAS RN

1339370-75-0

Product Name

5-sulfanylpyrazine-2-carboxylic acid

Molecular Formula

C5H4N2O2S

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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